molecular formula C23H37NO B123744 Arachidonylcyclopropylamide CAS No. 229021-64-1

Arachidonylcyclopropylamide

Cat. No. B123744
M. Wt: 343.5 g/mol
InChI Key: GLGAUBPACOBAMV-DOFZRALJSA-N
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Description

Arachidonylcyclopropylamide is a compound related to arachidonic acid derivatives, which are significant in various biological processes. Arachidonic acid itself is a polyunsaturated fatty acid that plays a crucial role in the inflammatory response and is a key precursor in the biosynthesis of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These metabolites are involved in a wide range of physiological and pathological processes, such as cell signaling, inflammation, and cancer progression .

Synthesis Analysis

The synthesis of arachidonylcyclopropylamide analogs has been explored to study their biological activity and potential therapeutic applications. For instance,

Scientific Research Applications

Multi-Target Agents for Inflammation and Pain

Arachidonylcyclopropylamide, a component in the arachidonic acid (ARA) pathway, has been studied for its role in developing multi-target agents for treating inflammation and pain. The ARA cascade is significant in the biochemical formation of biologically active metabolites targeted by drugs. Recent research suggests that simultaneously inhibiting multiple pathways in the ARA cascade can enhance efficacy or reduce side effects in treating eicosanoid-driven inflammation and pain (Hwang, Wecksler, Wagner, & Hammock, 2013).

Anticancer Effects

Studies on the pancreatic adenocarcinoma cell line Panc1 treated with arachidonylcyclopropylamide have shown that it can up- and down-regulate proteins related to energetic metabolism and cell growth regulation. This effect could contribute to the development of therapies based on cannabinoids for pancreatic adenocarcinoma (Brandi, Dando, Palmieri, Donadelli, & Cecconi, 2013).

Modulation of Inflammatory Mediators

Arachidonylcyclopropylamide may have a role in modulating inflammatory mediators, as studies show that inhibiting local arachidonic acid metabolites with nonsteroidal anti-inflammatory drugs can slow periodontal disease progression. These findings suggest that targeting inflammatory mediators could be a valuable strategy for treating periodontal diseases (Paquette & Williams, 2000).

Cancer Pain Management

Research indicates that cannabinoid receptor agonists like arachidonylcyclopropylamide may offer an alternative for managing cancer pain. Synthetic CB1 and CB2 receptor agonists have shown promise in murine models of tumor pain, reducing mechanical hyperalgesia through the activation of peripheral cannabinoid receptors (Khasabova et al., 2011).

Immunomodulatory Effects

Arachidonylcyclopropylamide might also have implications in regulating the immune system. Prostacyclin, an end product derived from the metabolism of arachidonic acid, has been shown to regulate both the innate and adaptive immune systems, suggesting potential clinical uses for arachidonylcyclopropylamide in immunomodulatory therapies (Dorris & Peebles, 2012).

Apoptosis Induction

Studies have explored the role of arachidonylcyclopropylamide in inducing apoptosis. Manipulating the intracellular level of arachidonic acid in U937 phagocytes showed that interfering with arachidonic acid reacylation could affect cell survival, suggesting that arachidonylcyclopropylamide may play a part in regulating apoptosis (Pérez, Matabosch, Llebaria, Balboa, & Balsinde, 2006).

Memory Consolidation and Cognitive Effects

Arachidonylcyclopropylamide has been implicated in studies related to memory consolidation. Research evaluating the roles of serotonergic receptors in the medial septum on memory impairment induced by arachidonylcyclopropylamide suggests a complex interplay between cannabinoid receptor agonists and memory processes (Najar, Nasehi, Haeri-Rohani, & Zarrindast, 2015).

Safety And Hazards

According to the available safety data sheet, ACPA should not be used for food, drug, pesticide or biocidal product use. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. In case of contact, immediate medical attention is advised .

Relevant Papers

There are several papers that discuss ACPA. One paper discusses the comparative antinociceptive effect of ACPA and lignocaine, a local anaesthetic agent, following direct intrawound administration in rats . Another paper discusses the anxiolytic and antidepressant effects of ACPA and harmaline co-treatment . A third paper discusses the amelioration of memory impairment by corticolimbic microinjections of ACPA in a streptozotocin-induced Alzheimer’s rat model .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGAUBPACOBAMV-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400110
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonylcyclopropylamide

CAS RN

229021-64-1
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229021-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
455
Citations
A Franklin, N Stella - European journal of pharmacology, 2003 - Elsevier
… To determine if cannabinoid CB 1 receptors expressed by microglial cells modulate their migration, we assessed whether arachidonylcyclopropylamide (ACPA, an agonist shown to …
Number of citations: 130 www.sciencedirect.com
M Nasehi, M Hajian, M Ebrahimi-Ghiri… - …, 2016 - Springer
There is much evidence suggesting that the mesoamygdala dopaminergic (DAergic) system plays a crucial role in the formation and expression of fear conditioning, with both D1 and …
Number of citations: 30 link.springer.com
E Sánchez-Pastor, F Andrade… - European journal of …, 2014 - Elsevier
… Here, we used the potent, selective CB 1 agonist arachidonylcyclopropylamide (ACPA) to elucidate the mechanism underlying vascular tone regulation. Immunohistochemistry and …
Number of citations: 25 www.sciencedirect.com
M Ghaderi, A Rezayof, N Vousooghi… - Progress in Neuro …, 2016 - Elsevier
A combination of cannabis and ecstasy may change the cognitive functions more than either drug alone. The present study was designed to investigate the possible involvement of …
Number of citations: 13 www.sciencedirect.com
M Hosseininia, F Rostami, L Delphi… - Experimental …, 2023 - Elsevier
The present study aimed to investigate the effect of corticolimbic cannabinoid CB1 receptors activity on memory impairment in the intracerebroventricular (ICV)-streptozotocin (STZ) …
Number of citations: 3 www.sciencedirect.com
A Beiranvand, M Nasehi… - Journal of …, 2016 - journals.sagepub.com
Functional interactions between cannabinoid and alpha-2 adrenergic systems in cognitive control in the medial prefrontal cortex (mPFC) seem possible. The present study evaluated …
Number of citations: 12 journals.sagepub.com
MR Jafari, F Ghiasvand, S Golmohammadi… - International Journal …, 2008 - Taylor & Francis
The nicotinic cholinergic receptors have been reported to be involved in several actions of cannabinoids (eg, bradycardia, hypothermia). However, the influence of central cholinergic …
Number of citations: 11 www.tandfonline.com
M Jafari-Sabet, AM Karimi - Pharmacology Biochemistry and Behavior, 2017 - Elsevier
The aim of the present study was to examine cross state-dependent learning between ACPA (a selective cannabinoid CB1 receptor agonist) and muscimol (a selective GABAA receptor …
Number of citations: 7 www.sciencedirect.com
R Kumar, P Prasoon, M Gautam… - The Indian Journal of …, 2016 - ncbi.nlm.nih.gov
Methods: Wounds were produced under controlled conditions by an incision in the right hind paw in rats. ACPA (10, 30 or 100 μg/10 μl) was administered directly into the wound. …
Number of citations: 3 www.ncbi.nlm.nih.gov
B Pakpour, K Jafari, Z Bashiri… - Journal of Zanjan …, 2013 - search.ebscohost.com
Background and Objective: It has been shown that cannabinoids exert widespread effects on cognitive functions. An overlapping distribution of GABA with cannabinoid receptors has …
Number of citations: 2 search.ebscohost.com

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